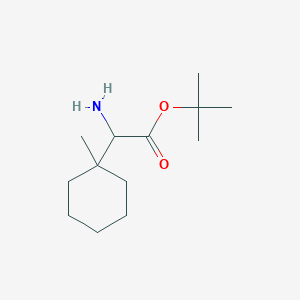![molecular formula C13H13N3O3 B2757900 5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 876455-22-0](/img/structure/B2757900.png)
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the desired compound in moderate yield and involves purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Its derivatives have shown potential as antibacterial, antifungal, and antiparasitic agents.
作用机制
The mechanism of action of 5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by competing with natural substrates, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide: Used as a corrosion inhibitor.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A pyrimidine derivative with potential medicinal applications.
Uniqueness
5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl and amino groups provide sites for further functionalization, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-5-8(2)15-13(14-7)16-9-3-4-11(17)10(6-9)12(18)19/h3-6,17H,1-2H3,(H,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMOIMJTPVPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2757818.png)
![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)
![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)
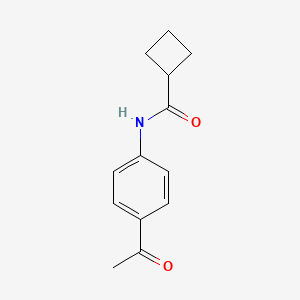
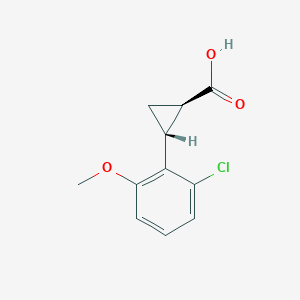
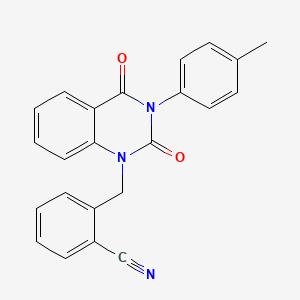
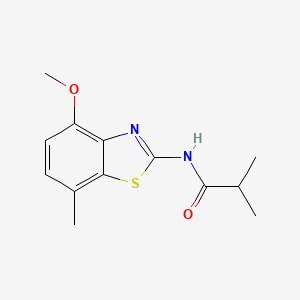
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)
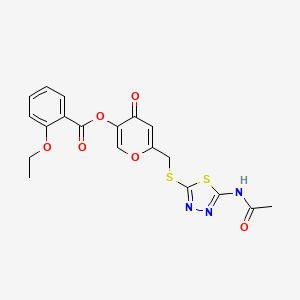
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)
